molecular formula C23H24FN3O3 B2989705 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 1797966-52-9

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

Cat. No. B2989705
CAS RN: 1797966-52-9
M. Wt: 409.461
InChI Key: AVMTZCUDRKPCAU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperidine ring and the indole group would likely contribute to the compound’s three-dimensional structure.

Scientific Research Applications

Radioligand Development and Receptor Studies

  • A study highlighted the synthesis of fluorinated derivatives of WAY 100635, which were radiolabeled with fluorine-18 for evaluating their biological properties in comparison with [11C]carbonyl WAY 100635. This research aims at developing radioligands for better statistical and quantification measurement of receptor distribution, specifically focusing on serotonin levels and receptor binding ratios in rat brain regions. The study suggests the potential of these compounds for assessing dynamic changes in serotonin levels and for static measurement of 5-HT1A receptor distribution (Lang et al., 1999).

Synthesis of Novel Chemical Entities

  • Another study described the synthesis of novel benzodifuranyl derivatives, showcasing a methodology for creating new chemical structures with potential anti-inflammatory and analgesic properties. This research not only extends the chemical space of such compounds but also tests them as cyclooxygenase inhibitors, revealing their significant inhibitory activity and potential as therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial and Antituberculosis Activity

  • Research into the antimycobacterial properties of benzimidazole analogues of antituberculosis drug candidates has shown the in vitro activity of these compounds against Mycobacterium smegmatis. This area of study is crucial for the development of new treatments for tuberculosis, addressing the need for novel therapeutic agents due to drug resistance issues (Richter et al., 2022).

Pharmacokinetics and Drug Metabolism

  • The study of the disposition and metabolism of novel anaplastic lymphoma kinase inhibitors in humans is essential for understanding their pharmacokinetic profiles and optimizing their therapeutic potential. Research in this domain focuses on elucidating the metabolic pathways and identifying principal circulating components and metabolites, which is fundamental for drug development processes (Renzulli et al., 2011).

properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3/c1-30-17-7-6-16-12-21(26-20(16)13-17)22(28)25-14-15-8-10-27(11-9-15)23(29)18-4-2-3-5-19(18)24/h2-7,12-13,15,26H,8-11,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMTZCUDRKPCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3CCN(CC3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

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